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Compound of Interest

Compound Name: 6-Methoxy-1-indanone

Cat. No.: B023923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Methoxy-1-indanone, a significant building block in organic synthesis and drug discovery. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition

and a visual representation of the analytical workflow.

Spectroscopic Data Summary
The spectroscopic data for 6-Methoxy-1-indanone is summarized in the tables below. This

information is crucial for the structural elucidation and quality control of this compound.

¹H NMR Data
The proton NMR spectrum reveals the number of different types of protons and their

neighboring environments.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.29 d 1H Ar-H

~6.90 dd 1H Ar-H

~6.84 d 1H Ar-H

~3.85 s 3H -OCH₃

~2.95 t 2H -CH₂-

~2.65 t 2H -CH₂-

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and

concentration. Coupling constants (J) are not explicitly available from the initial data.

¹³C NMR Data
The carbon-13 NMR spectrum provides information about the different carbon environments in

the molecule.

Chemical Shift (δ) ppm Assignment

~205.0 C=O

~159.0 Ar-C

~148.0 Ar-C

~131.0 Ar-C

~125.0 Ar-CH

~115.0 Ar-CH

~109.0 Ar-CH

~55.5 -OCH₃

~36.0 -CH₂-

~26.0 -CH₂-
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Note: The chemical shifts are approximate and based on typical values for similar structures.

Infrared (IR) Spectroscopy Data
The IR spectrum identifies the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

~1700 Strong
C=O Stretch (Aromatic

Ketone)

~1600, ~1480 Medium-Strong Aromatic C=C Stretch

~1250 Strong Aryl-O Stretch (Ether)

Mass Spectrometry (MS) Data
The mass spectrum provides the molecular weight and fragmentation pattern of the molecule.

m/z Relative Intensity Assignment

162 High [M]⁺ (Molecular Ion)

134 Medium [M - CO]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-20 mg of 6-Methoxy-1-indanone.
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Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean,

dry NMR tube.

Ensure the sample has completely dissolved. If necessary, gently warm the solution or use

sonication.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already

present in the solvent.

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans should be performed to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

Use a standard proton-decoupled pulse sequence.

Due to the lower natural abundance of ¹³C, a larger number of scans will be required

compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of solid 6-Methoxy-1-indanone onto the center of the ATR crystal.
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Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the 6-Methoxy-1-indanone sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into

a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.

Visualization of the Analytical Process
The following diagrams illustrate the workflow of spectroscopic analysis and the logical

relationship between the different techniques for structural elucidation.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis
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Structural Elucidation of 6-Methoxy-1-indanone
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Caption: Structural Elucidation of 6-Methoxy-1-indanone

To cite this document: BenchChem. [Spectroscopic Data of 6-Methoxy-1-indanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023923#spectroscopic-data-of-6-methoxy-1-
indanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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